Cas no 206877-37-4 (Tricyclo[9.3.1.14,8]hexadeca-1(15),4,6,8(16),11,13-hexaene, 5,6,7,15,16-pentamethyl-)

Tricyclo[9.3.1.14,8]hexadeca-1(15),4,6,8(16),11,13-hexaene, 5,6,7,15,16-pentamethyl- structure
206877-37-4 structure
Nom du produit:Tricyclo[9.3.1.14,8]hexadeca-1(15),4,6,8(16),11,13-hexaene, 5,6,7,15,16-pentamethyl-
Numéro CAS:206877-37-4
Le MF:C21H26
Mégawatts:278.431146144867
CID:5597193

Tricyclo[9.3.1.14,8]hexadeca-1(15),4,6,8(16),11,13-hexaene, 5,6,7,15,16-pentamethyl- Propriétés chimiques et physiques

Nom et identifiant

    • 5,6,7,15,16-Pentamethyltricyclo[9.3.1.14,8]hexadeca-1(15),4,6,8(16),11,13-hexaene
    • Tricyclo[9.3.1.14,8]hexadeca-1(15),4,6,8(16),11,13-hexaene, 5,6,7,15,16-pentamethyl-
    • Piscine à noyau: 1S/C21H26/c1-13-14(2)20-11-9-18-7-6-8-19(16(18)4)10-12-21(15(13)3)17(20)5/h6-8H,9-12H2,1-5H3
    • La clé Inchi: ALPIKOIPIQSYAX-UHFFFAOYSA-N
    • Sourire: CC1=C2CCC3=CC=CC(=C3C)CCC1=C(C(C)=C2C)C

Tricyclo[9.3.1.14,8]hexadeca-1(15),4,6,8(16),11,13-hexaene, 5,6,7,15,16-pentamethyl- Méthode de production

Synthetic Routes 1

Conditions de réaction
1.1R:S=C(NH2)2, S:DMSO, 14 h, rt
1.2R:NaOH, S:H2O, 1 h, rt
1.3R:HCl, S:H2O, acidify
2.1R:KOH, R:NaBH4, S:EtOH, S:Benzene, 12 h, rt
3.1R:P(OEt)3, S:P(OEt)3, 6 h, rt
3.2R:NaOH, S:H2O, cooled; 3 h, rt
4.1C:MeNO2, C:AlCl3, S:Benzene, 3 h, 50°C
Référence
Synthesis of polymethyl substituted [2.2]metaparacyclophanes and their Lewis-acid induced isomerization to [2.2]metacyclophanes
By Shimizu, Tomoe et al, Journal of Chemical Research, 2009, (4), 244-247

Synthetic Routes 2

Conditions de réaction
1.1R:KOH, R:NaBH4, S:EtOH
2.1R:H2O2, S:AcOH
3.1
4.1R:AlCl3, S:Benzene, S:MeNO2
Référence
Stable endoperoxide of 4,5,6,8,16-pentamethyl[2.2]metacyclophane; structural analysis and deoxygenation
By Sawada, Tsuyoshi et al, Journal of the Chemical Society, 1998, (8), 1369-1372

Synthetic Routes 3

Conditions de réaction
1.1C:AlCl3, S:Benzene, S:MeNO2, 12 h, 50°C
1.2R:H2O, cooled
Référence
Synthesis and DFT conformational analysis of trimethyl-functionalized [2.2]metacyclophanes and their Lewis-acid assisted reactions
By Islam, Md. Monarul et al, Journal of Molecular Structure, 2022, 1266, 133523

Synthetic Routes 4

Conditions de réaction
1.1R:S=C(NH2)2, S:DMSO, 14 h, rt
1.2R:NaOH, S:H2O, 1 h, rt
1.3R:HCl, S:H2O, acidify
2.1R:KOH, R:NaBH4, S:EtOH, S:Benzene, 12 h, rt
3.1R:P(OEt)3, S:P(OEt)3, 6 h, rt
3.2R:NaOH, S:H2O, cooled; 3 h, rt
4.1C:MeNO2, C:AlCl3, S:Benzene, 3 h, 50°C
5.1C:MeNO2, C:AlCl3, S:Benzene, 12 h, 50°C
Référence
Synthesis of polymethyl substituted [2.2]metaparacyclophanes and their Lewis-acid induced isomerization to [2.2]metacyclophanes
By Shimizu, Tomoe et al, Journal of Chemical Research, 2009, (4), 244-247

Tricyclo[9.3.1.14,8]hexadeca-1(15),4,6,8(16),11,13-hexaene, 5,6,7,15,16-pentamethyl- Raw materials

Tricyclo[9.3.1.14,8]hexadeca-1(15),4,6,8(16),11,13-hexaene, 5,6,7,15,16-pentamethyl- Preparation Products

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